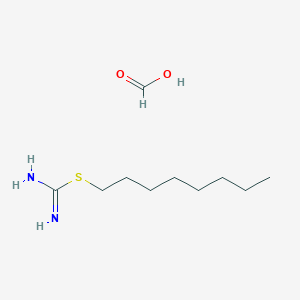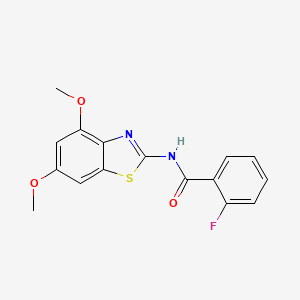
2,2,2',3,3,3',4,4,4',5,5,5',6,6'-Tetradecafluoro-2,3,4,5-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl: is a highly fluorinated organic compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. The process can be carried out using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or xenon difluoride (XeF2). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce partially fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated aromatic systems.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects is primarily through its interaction with other molecules via fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing chemical reactivity and stability. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-1,1’-biphenyl
- 2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-1,1’-biphenyl-4,4’-diol
Uniqueness
2,2,2’,3,3,3’,4,4,4’,5,5,5’,6,6’-Tetradecafluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific fluorination pattern and the presence of tetrahydro groups. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5492-89-7 |
|---|---|
Molekularformel |
C12F14 |
Molekulargewicht |
410.10 g/mol |
IUPAC-Name |
1,3,3,4,4,5,5,6,6-nonafluoro-2-(2,3,4,5,6-pentafluorophenyl)cyclohexene |
InChI |
InChI=1S/C12F14/c13-3-1(4(14)6(16)7(17)5(3)15)2-8(18)10(21,22)12(25,26)11(23,24)9(2,19)20 |
InChI-Schlüssel |
FLSALHJOEPSBJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



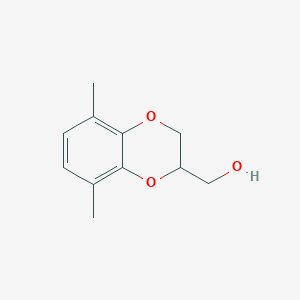

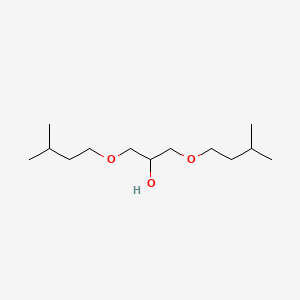
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
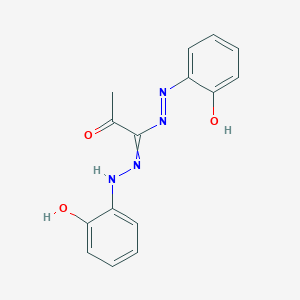
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)

![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
